
(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride” is a chemical compound with the molecular formula C10H13ClFNO . It has a molecular weight of 217.67. The compound appears as a yellow to brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for “(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride” is1S/C10H12FNO/c11-8-2-1-7 (6-12)10 (5-8)13-9-3-4-9/h1-2,5,9H,3-4,6,12H2 . This indicates the presence of a fluorophenyl group attached to a cyclopropoxy group via a methanamine linkage. Physical And Chemical Properties Analysis
“(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride” is a yellow to brown sticky oil to semi-solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Researchers have developed convenient procedures for synthesizing compounds like ciproxifan, a histamine H3-receptor antagonist, which share structural similarities with "(2-Cyclopropyloxy-4-fluorophenyl)methanamine; hydrochloride". These methods have emphasized the efficiency of synthesis, highlighting potential applications in the development of pharmacologically active agents (Stark, 2000).
Chemical Reactions and Derivatives
Studies on the reactivity of cyclopropane derivatives have led to the development of new chemical reactions and the synthesis of novel compounds. For instance, the preparation of 2-fluoro-3-alkoxy-1,3-butadienes from related cyclopropane compounds demonstrates the versatility of fluoro-substituted cyclopropanes in organic synthesis, potentially offering new pathways for drug development and material science (Patrick, Rogers, & Gorrell, 2002).
Biased Agonists for Receptor Modulation
The search for biased agonists targeting specific receptors has led to the design of novel aryloxyethyl derivatives of methanamine compounds. These derivatives have been found to preferentially activate certain signaling pathways over others, offering a more targeted approach to receptor modulation with potential implications in treating diseases like depression (Sniecikowska et al., 2019).
Analytical and Separation Techniques
The compound and its related structures have also been subjects in the development of analytical techniques. For example, methods for the separation of flunarizine hydrochloride and its degradation products have been enhanced, showcasing the importance of these compounds in pharmaceutical analysis and quality control (El-Sherbiny et al., 2005).
Exploration of Molecular Properties
Research has also delved into the synthesis and investigation of the molecular properties of related cyclopropylamine derivatives, examining their potential in creating new materials or as intermediates in the synthesis of more complex molecules (Matsuo, Tani, & Hayakawa, 2004).
Safety and Hazards
The safety data sheet for a similar compound, “(S)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride”, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling “(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride”.
Propiedades
IUPAC Name |
(2-cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9;/h1-2,5,9H,3-4,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGENHBHQTJOFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropyloxy-4-fluorophenyl)methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

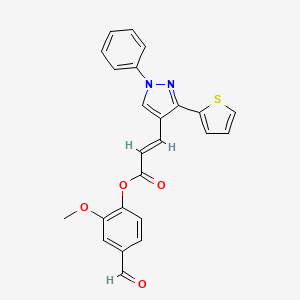
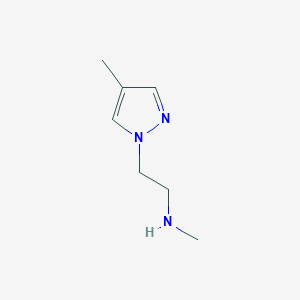
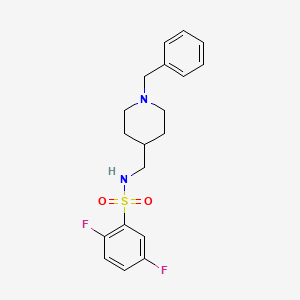
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719237.png)
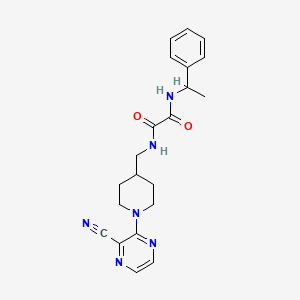
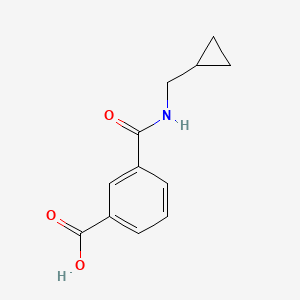
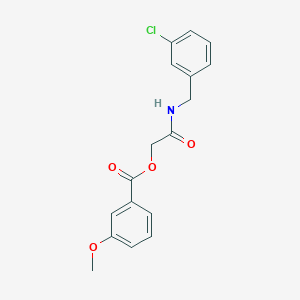
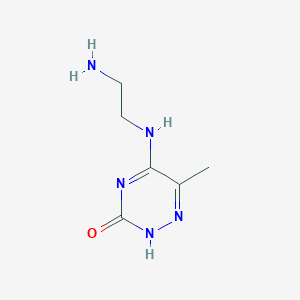
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2719243.png)
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2719247.png)
![(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2719250.png)
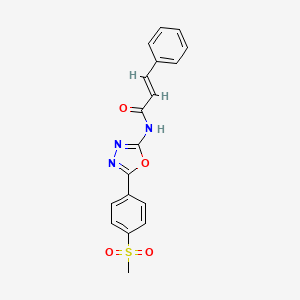
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2719252.png)
![9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2719255.png)